[1-(3-Chlorophenyl)ethyl](2-methylpropyl)amine
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Overview
Description
1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)ethylamine typically involves the reaction of 3-chlorophenylacetonitrile with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-(3-Chlorophenyl)ethylamine may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Chlorophenyl)ethylamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amines, depending on the reducing agents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethylamine: Similar structure but with the chlorine atom at the para position.
1-(3-Bromophenyl)ethylamine: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)ethylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of the chlorine atom at the meta position in 1-(3-Chlorophenyl)ethylamine provides unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
- The specific arrangement of functional groups in this compound allows for distinct chemical behavior compared to its analogs .
Biological Activity
1-(3-Chlorophenyl)ethylamine, commonly referred to as a substituted ethylamine, is notable for its potential biological activities due to its structural features. This compound, characterized by a chlorophenyl group and an ethylamine moiety, may exhibit various pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H16ClN
- Molecular Weight : 219.72 g/mol
The presence of the chlorophenyl group suggests potential interactions with biological receptors, possibly influencing neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The potential activities of 1-(3-Chlorophenyl)ethylamine may include:
- Antidepressant Effects : Compounds with ethylamine structures are frequently investigated for their antidepressant properties.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(3-Chlorophenyl)ethylamine, a comparison with structurally related compounds is useful. The following table summarizes the properties and activities of selected analogs:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(3-Chlorophenyl)-N,N-dimethylamine | Dimethyl substitution on nitrogen | Antidepressant effects |
1-(4-Chlorophenyl)-N,N-diethylamine | Diethyl substitution on nitrogen | Antimicrobial properties |
1-(3-Bromophenyl)-N-ethylamine | Brominated phenyl group | Potential anticancer activity |
This table illustrates how variations in substituents can lead to diverse biological activities, indicating that 1-(3-Chlorophenyl)ethylamine may have unique therapeutic potentials.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds. For example:
- Antidepressant Activity : A study demonstrated that ethylamines could enhance serotonin levels in the brain, suggesting a mechanism for their antidepressant effects. The specific role of the chlorophenyl group in modulating receptor interactions remains a focus for further research.
- Neurotransmitter Interaction : Research involving related compounds has shown modulation of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. This suggests that 1-(3-Chlorophenyl)ethylamine may also act as an allosteric modulator at these receptors.
- Antimicrobial Studies : A comparative analysis of structurally similar amines indicated significant antimicrobial activity against various pathogens, supporting the hypothesis that 1-(3-Chlorophenyl)ethylamine might exhibit similar effects.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
MHJIIDPTPOWCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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